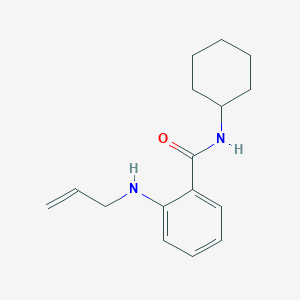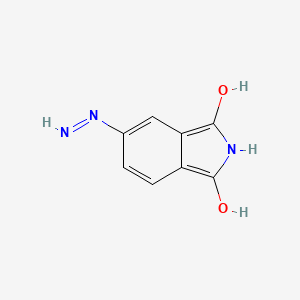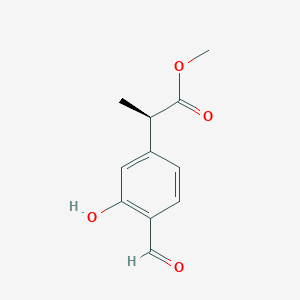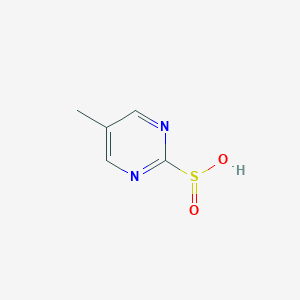
4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile is an organic compound with the molecular formula C9H4F3N3O It is characterized by the presence of amino, hydroxy, and trifluoromethyl groups attached to an isophthalonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by reduction and functional group transformations. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and safety. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
- 4-Amino-6-hydroxy-5-(trifluoromethyl)pyrimidine
- 4-Amino-6-hydroxy-5-(trifluoromethyl)benzene
Comparison: Compared to similar compounds, 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile is unique due to its isophthalonitrile core, which provides additional sites for functionalization and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H4F3N3O |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
4-amino-6-hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3O/c10-9(11,12)6-7(15)4(2-13)1-5(3-14)8(6)16/h1,16H,15H2 |
Clé InChI |
WJEQGGQRFCHSAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1C#N)O)C(F)(F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


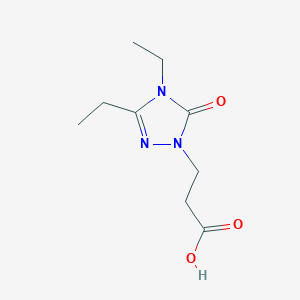
![4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15245907.png)
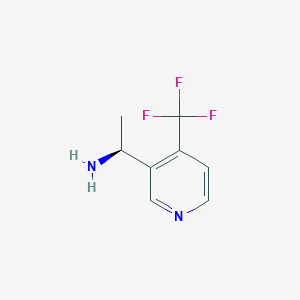
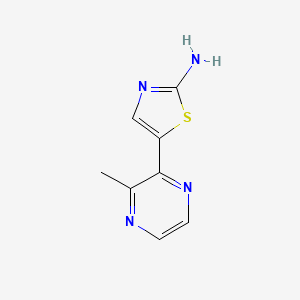

![4-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B15245936.png)
![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)

